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molecular formula C11H13NO2 B8792515 1-(5-Methoxyindolin-1-yl)ethanone

1-(5-Methoxyindolin-1-yl)ethanone

Cat. No. B8792515
M. Wt: 191.23 g/mol
InChI Key: BAOMRKOXBRECSL-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

A 4-neck 22L round bottom flask equipped with a reflux condenser, mechanical stirrer and thermowell was charged with 5-methoxyindoline (1520 g, ca. 10.2 mol) produced in accordance with Step A, immediately above and dichloromethane (15 L). To the solution was added 4-dimethylaminopyridine (50 g, 0.446 mol), followed by slow addition of acetic anhydride (1051 mL, 11.22 mol, 1.1 equiv, maintaining gentle reflux of the solvent). The reaction mixture was stirred at room temperature overnight. After completion, the reaction mixture was diluted with dichloromethane (10 L), then washed with water (15 L) and saturated sodium bicarbonate solution (15 L). The organic layer was dried over sodium sulfate and evaporated in vacuo to a crude solid, which was triturated from heptane (4 L) to afford 1-acetyl-5-(methyloxy)-2,3-dihydro-1H-indole (1800 g, 92% yield over two steps). 1H-NMR (CDCl3, 300 MHz) δ 8.13 (d, J=6.3 Hz, 1H), 6.74-6.71 (m, 2 H), 4.05 (t, 2 H), 3.78 (s, 3 H), 3.17 (t, 2 H), 2.21 (s, 3 H).
[Compound]
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1520 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 g
Type
catalyst
Reaction Step Four
Quantity
10 L
Type
solvent
Reaction Step Five
Quantity
15 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6]2.[C:12](OC(=O)C)(=[O:14])[CH3:13]>CN(C)C1C=CN=CC=1.ClCCl>[C:12]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)[CH2:6][CH2:7]1)(=[O:14])[CH3:13]

Inputs

Step One
Name
22L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1520 g
Type
reactant
Smiles
COC=1C=C2CCNC2=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
50 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Five
Name
Quantity
10 L
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
15 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced in accordance with Step A
TEMPERATURE
Type
TEMPERATURE
Details
maintaining gentle
TEMPERATURE
Type
TEMPERATURE
Details
reflux of the solvent)
WASH
Type
WASH
Details
washed with water (15 L) and saturated sodium bicarbonate solution (15 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a crude solid, which
CUSTOM
Type
CUSTOM
Details
was triturated from heptane (4 L)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1800 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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